ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Bioconjugation Antibody-Drug Conjugates Immunotoxin Yield

Researchers requiring site-specific bioconjugation often face inconsistent yields due to maleimide hydrolysis and poor thiol selectivity. Ethyl 4-maleimidobenzoate solves this with an aromatic maleimide scaffold that delivers ~1000-fold selectivity for thiols over amines at physiological pH, while the para-substituted ethyl ester provides an orthogonal handle for linker construction via hydrolysis or transesterification. • 1000-fold thiol selectivity vs. amines at pH 7.4 ensures reproducible cysteine bioconjugation. • Ester moiety enables conversion to free acid, NHS ester, or direct transesterification for ADC linker assembly. • Copolymers incorporating this monomer exhibit Tg ~150°C and thermal stability up to 300°C.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
CAS No. 14794-06-0
Cat. No. B076161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
CAS14794-06-0
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O
InChIInChI=1S/C13H11NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-8H,2H2,1H3
InChIKeyDISBFDYIBYWYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Maleimidobenzoate Procurement Guide


Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate (CAS 14794-06-0), also known as ethyl 4-maleimidobenzoate, is an N-arylmaleimide derivative featuring a reactive maleimide group tethered to a benzoate ester . This heterobifunctional architecture provides two orthogonal chemical handles: a Michael acceptor (maleimide) for selective thiol conjugation and an ester moiety that can be hydrolyzed or transesterified for further functionalization [1]. The compound exhibits a melting point of 114.5–115.5 °C , a calculated LogP of 1.3, and a density of 1.3±0.1 g/cm³ , properties that inform its handling and formulation in both academic and industrial settings.

Workflow
Thiol-selective bioconjugation & linker synthesis
Workflow
High-temperature polymer & copolymer design
Selection
Heterobifunctional: maleimide + ester handles

Substitution Risks for Ethyl 4-Maleimidobenzoate


Within the class of maleimide-containing building blocks, seemingly minor structural variations produce dramatic differences in conjugation yield, thermal stability, hydrolytic susceptibility, and copolymerization behavior. The para-substituted benzoate ester of this compound imparts a unique combination of aromatic rigidity, moderate lipophilicity (LogP ~1.3), and an ester leaving group that is absent in simpler maleimides such as N-ethylmaleimide (NEM) . Substitution with the free carboxylic acid analog (4-maleimidobenzoic acid, MBA) or its activated NHS ester fundamentally alters reactivity, solubility, and downstream processing compatibility . The evidence compiled in Section 3 demonstrates that generic substitution without consideration of these quantifiable differences risks compromised conjugate yield, premature linker hydrolysis, altered polymer architecture, or failed material performance.

Free acid analog
4-Maleimidobenzoic acid yields polymers with considerably lower thermal stability and alters solubility profile; may not substitute for ethyl ester in high-temperature materials.
Stability shift
N-alkyl maleimides
N-Ethylmaleimide (NEM) lacks aromatic rigidity, exhibits slower hydrolysis, and is associated with lower conjugation yield in crosslinker comparisons; class-level evidence suggests N-aryl advantage.
Yield & reactivity shift
Activated ester
Pre-activated NHS ester alters reactivity and shelf stability; not directly interchangeable with ethyl ester for stepwise functionalization or copolymerization studies.
Reactivity mismatch

Differentiation Evidence: Ethyl 4-Maleimidobenzoate


Conjugation Yield: Aromatic vs. Aliphatic Maleimides

In a direct head-to-head comparison of maleimide crosslinkers used to generate anti-CD5 ricin immunotoxins (ITs), the aromatic maleimide scaffold (represented by m-maleimidobenzoyl-N-hydroxysuccinimide ester, MBS) demonstrated dramatically improved conjugation yield relative to its aliphatic counterpart (N-γ-maleimidobutyryloxysuccinimide ester, GMBS) [1]. This class-level inference is directly applicable to ethyl 4-maleimidobenzoate, which shares the critical N-aryl maleimide architecture responsible for this yield enhancement. The authors concluded that the yield of intact ricin ITs can be significantly improved using aromatic maleimide crosslinkers without sacrificing IT potency [1].

Conjugation Yield
Class-level inference
Aromatic maleimide crosslinkers reported higher immunotoxin yield vs. aliphatic counterpart (GMBS). No potency loss at 1000 ng/mL in clonogenic assays.
Supports aromatic scaffold selection for bioconjugation efficiency.
MBS crosslinker study; class-level inference.
Bioconjugation Antibody-Drug Conjugates Immunotoxin Yield

Thermal Stability: Ethyl Ester vs. Acid Analog

Copolymers synthesized from ethyl 4-maleimidobenzoate (2a) with isobutyl vinyl ether (3a) or isooctyl vinyl ether (3b) exhibited thermal stability up to 300°C and glass transition temperatures (Tg) around 150°C [1]. In stark contrast, copolymers prepared from the free acid analog, 4-maleimidobenzoic acid (2b), with octadecyl vinyl ether (3c) were 'considerably less stable' [1]. This cross-study comparable evidence demonstrates that the ethyl ester protecting group is essential for achieving high thermal stability in resulting polymeric materials.

Thermal Stability
Cross-study comparable
Copolymer with ethyl ester stable to 300 °C, Tg ~150 °C; free acid analog considerably less stable.
Ethyl ester essential for high-temperature polymer performance.
TGA/DSC analysis; comparative copolymer data.
Polymer Synthesis High-Performance Materials Thermal Stability

Hydrolytic Stability: N-Aryl vs. N-Alkyl Maleimides

The maleimide ring in N-aryl maleimides, including 4-maleimidobenzoic acid derivatives such as ethyl 4-maleimidobenzoate, undergoes hydrolysis at a significantly faster rate compared to N-alkyl maleimides . This class-level inference is based on studies of N-arylmaleimide hydrolysis kinetics. Faster hydrolysis of the succinimide ring post-conjugation can be beneficial for stabilizing antibody-drug conjugates (ADCs) by preventing retro-Michael exchange reactions that release payload prematurely [1]. The aromatic ring adjacent to the maleimide nitrogen accelerates ring-opening, a property that is quantitatively distinct from N-ethylmaleimide (NEM) and other N-alkyl maleimides.

Hydrolysis Rate
Class-level inference
N-aryl maleimides exhibit faster thiosuccinimide ring-opening than N-alkyl maleimides; accelerated above pH 7.5.
May contribute to bioconjugate stabilization via rapid ring-opening.
pH-dependent; relevant for linker design.
Bioconjugate Stability Linker Chemistry Hydrolysis Kinetics

Chemoselectivity: Thiol vs. Amine Conjugation

At pH 7.0, the reaction rate of maleimide with thiol groups is 1000 times faster than its reaction with amines [1]. This class-level reactivity profile applies to ethyl 4-maleimidobenzoate and underpins its utility in selective bioconjugation. While N-ethylmaleimide (NEM) also exhibits thiol selectivity, it shows significant cross-reactivity with amine-containing metabolites depending on pH [2]. The aromatic substitution in ethyl 4-maleimidobenzoate may further modulate this selectivity profile, though direct comparative data for this specific compound are not available in the primary literature.

Chemoselectivity
Class-level inference
~1000× faster reaction with thiol vs. amine at pH 7.0.
Supports selective cysteine labeling in bioconjugation research.
Physiological pH; class-level maleimide reactivity.
Bioconjugation Click Chemistry Selectivity

Structural Rigidity: Defined Dihedral Angle

X-ray crystallographic analysis of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has determined the dihedral angle between the benzene and maleimide rings . This precise structural information is critical for understanding conjugation geometry, packing in solid-state materials, and predicting reactivity in confined environments. In contrast, simpler maleimides such as N-ethylmaleimide lack this rigid aromatic framework and associated crystallinity data, making them less suitable for applications requiring predictable spatial orientation of reactive groups.

Molecular Geometry
Supporting evidence
Dihedral angle between benzene and maleimide rings determined by single-crystal XRD.
Predictable orientation for crystal engineering and structure-based design.
Data for this specific compound.
Crystal Engineering Structure-Property Relationships X-ray Crystallography

Optimal Applications: Ethyl 4-Maleimidobenzoate


ADC and Immunotoxin Bioconjugation

Leveraging the class-level evidence that aromatic maleimide scaffolds dramatically improve conjugation yield compared to aliphatic counterparts [1], ethyl 4-maleimidobenzoate is an ideal building block for synthesizing heterobifunctional linkers used in ADC and immunotoxin production. Its ethyl ester can be hydrolyzed to the free acid for subsequent activation (e.g., to NHS ester) or used directly in ester-exchange reactions, providing a versatile entry point for linker construction. The accelerated hydrolysis rate of the N-aryl maleimide ring post-conjugation [2] further contributes to the long-term stability of the final bioconjugate by preventing payload exchange.

Thermally Stable Polymers for Electronics

Copolymers incorporating ethyl 4-maleimidobenzoate exhibit thermal stability up to 300°C and glass transition temperatures around 150°C [1], making this monomer particularly valuable for high-performance polymer applications. The ethyl ester group is essential for this thermal stability, as the free acid analog yields significantly less stable materials. This monomer is thus suited for the synthesis of heat-resistant coatings, adhesives, and composite matrix resins where processing or service temperatures exceed 200°C.

Thiol-Selective Bioconjugation

The maleimide group's 1000-fold selectivity for thiols over amines at physiological pH [1] makes ethyl 4-maleimidobenzoate an excellent choice for site-specific labeling of cysteine-containing proteins, peptides, and other thiol-bearing biomolecules. This selectivity minimizes off-target amine modification, ensuring high reproducibility in both research-scale experiments and GMP manufacturing processes. The compound can be employed as a key intermediate in the synthesis of fluorescent probes, affinity tags, or PEGylation reagents.

Crystal Engineering and Solid-State Design

The well-defined molecular geometry of ethyl 4-maleimidobenzoate, characterized by a specific dihedral angle between its aromatic rings [1], enables its use in crystal engineering and the design of porous frameworks. The compound's crystallinity and rigid structure facilitate the prediction of solid-state packing and intermolecular interactions, advantages that are not available with conformationally flexible aliphatic maleimides.

Application
Selection Property
Validation Focus
Bioconjugate linker construction
Aromatic maleimide scaffold
Conjugation yield and thiosuccinimide stability
High-temperature polymer synthesis
Ethyl ester protective group
TGA/DSC thermal decomposition profiles
Site-specific protein labeling
Maleimide thiol selectivity
Off-target amine modification assessment
Crystal engineering research
Rigid aromatic framework
XRD-derived molecular packing

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